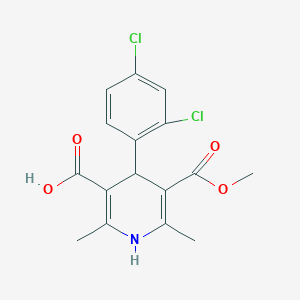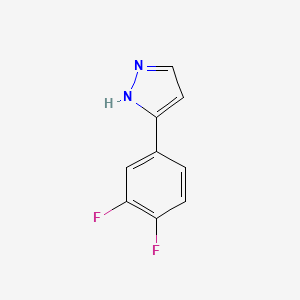
5-(3,4-difluorophenyl)-1H-pyrazole
Übersicht
Beschreibung
The compound “5-(3,4-difluorophenyl)-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of related compounds often involves the use of the Dimroth rearrangement, which is a type of isomerization of heterocycles . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . Another method involves the reaction of ethyl acetoacetate with a diazotized 3,4-difluoroaniline .Molecular Structure Analysis
The molecular structure of “5-(3,4-difluorophenyl)-1H-pyrazole” would likely involve a pyrazole ring attached to a phenyl ring with two fluorine atoms at the 3 and 4 positions .Chemical Reactions Analysis
The chemical reactions of related compounds often involve the Dimroth rearrangement . This rearrangement is catalyzed by acids and bases, and is accelerated by heat or light .Physical And Chemical Properties Analysis
Related compounds, such as 3,4-Difluorophenyl isocyanate, have properties such as a density of 1.2±0.1 g/cm3, a boiling point of 186.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
5-(3,4-difluorophenyl)-1H-pyrazole and its derivatives have been studied extensively for their antimicrobial properties. Compounds such as 1-(3,4-difluorophenyl)-4-(5-fluoro-2-hydroxybenzoyl)-1H-pyrazole have shown promising antibacterial activity against various bacterial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This showcases the potential of these compounds in developing new antibacterial agents (Gadakh et al., 2010). Furthermore, a novel series of pyrazoline derivatives, including those related to 5-(3,4-difluorophenyl)-1H-pyrazole, have been studied for their antimicrobial and antioxidant activity, demonstrating their versatility in pharmaceutical applications (Govindaraju et al., 2012).
Chemical Synthesis and Material Science
The compound has also been utilized in the synthesis of various fluorine-containing pyrazoles, which are significant in material science. For instance, 5-Perfluorophenyl 4,5-dihydro-1H-pyrazoles, synthesized from 1,3-dipolar cycloaddition reactions, have shown better results when water is employed as the solvent, indicating an environmentally friendly method for synthesizing pyrazole derivatives (Pang et al., 2007). Moreover, the synthesis of multifluorinated pyrazolone-5-one derivatives via eco-friendly conditions emphasizes the significance of these compounds in green chemistry and their potential use in various industrial applications (Gadakh et al., 2010).
Biological and Pharmacological Studies
Pyrazole derivatives, including 5-(3,4-difluorophenyl)-1H-pyrazole, have been extensively researched for their biological activities. Studies reveal that these compounds exhibit a range of bioactivities, such as inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase I and II, highlighting their potential in therapeutic applications (Yamali et al., 2020). Additionally, some derivatives have been analyzed for their cytotoxic effects against cancer cells, suggesting their potential as antiproliferative agents in cancer treatment (Ananda et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 5-(3,4-difluorophenyl)-1H-pyrazole, also known as DDO-7263, is the Nrf2-ARE signaling pathway . Nrf2 (Nuclear factor erythroid 2–related factor 2) is a significant transcription factor that regulates the oxidative stress response of cells .
Mode of Action
DDO-7263 acts as an activator of the Nrf2-ARE signaling pathway . It binds to the antioxidant response element (ARE) which exists in the promoter regions of most genes coding for antioxidant enzymes . This binding leads to the activation of Nrf2 and further promotes the antioxidant defense of cells .
Biochemical Pathways
The activation of Nrf2 by DDO-7263 affects several biochemical pathways. It plays a crucial role in maintaining redox homeostasis . Furthermore, protein kinase C, mitogen-activated protein kinases, and phosphotidylinositol 3-kinase have been implicated in the regulation of Nrf2 activity .
Pharmacokinetics
It has been suggested that ddo-7263 has abrain tissue targeting function , indicating its ability to cross the blood-brain barrier .
Result of Action
The activation of Nrf2 by DDO-7263 leads to several molecular and cellular effects. It protects against oxidative stress-induced damage . In a mouse model of Parkinson’s disease, DDO-7263 showed protective effects against MPTP-induced subacute Parkinson’s disease by inhibiting the NLRP3 inflammasome . It also protected PC12 cells against oxidative stress .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3,4-difluorophenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDZUGMQQWZARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296022 | |
| Record name | 3-(3,4-Difluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-difluorophenyl)-1H-pyrazole | |
CAS RN |
474707-69-2 | |
| Record name | 3-(3,4-Difluorophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474707-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Difluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037109.png)
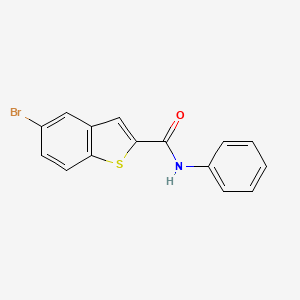
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037111.png)
![4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B3037113.png)
![3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037115.png)
![3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3037116.png)
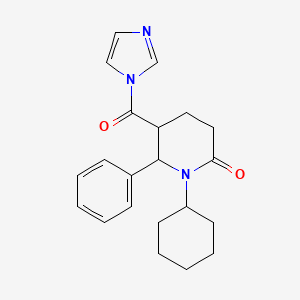
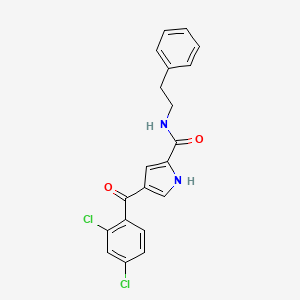
![(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone](/img/structure/B3037121.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037127.png)
![cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3037129.png)
![3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone](/img/structure/B3037130.png)
